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vitafluor

Cat. No.: B1180200
CAS No.: 137915-08-3
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Description

Vitafluor is a chemical compound provided for research and development purposes. The available information indicates its use in formulations as a pediatric dietary supplement, specifically "this compound ACD Pediatric Drops," which contains a combination of Vitamin A, Vitamin C, Vitamin D3, and Sodium Fluoride . This composition suggests potential research applications in the fields of nutritional science, biochemistry, and pharmaceutical development. Researchers might investigate its mechanisms related to vitamin and fluoride interactions, metabolic pathways, or its role in developmental biology. As a research reagent, this compound offers a defined composition for consistent experimental results. It is important to note that this product is intended For Research Use Only . It is not for diagnostic or therapeutic use, and it is strictly not for human or animal consumption. Researchers should consult the product's specific Certificate of Analysis for detailed specifications and handling procedures.

Properties

CAS No.

137915-08-3

Molecular Formula

C8H14O2

Synonyms

vitafluor

Origin of Product

United States

Mechanistic Elucidation of Fluoride Interactions with Biological Structures and Precursors

Molecular Mechanisms of Fluoride (B91410) Ion Incorporation into Crystalline Biological Apatite Systems

The fundamental interaction of fluoride with biological apatite occurs at the crystal lattice level. Fluoride ions, due to their similar size and charge to hydroxyl ions, can substitute for hydroxyl groups in the hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂] crystal structure. ecmjournal.orgresearchgate.net This substitution results in the formation of fluorapatite (B74983) [Ca₁₀(PO₄)₆F₂] or, more commonly in biological systems, a fluoridated hydroxyapatite. ama.ba This incorporation is not merely a passive exchange but a dynamic process governed by specific kinetic and thermodynamic principles.

The process of fluoride incorporation can be visualized as a dynamic exchange where fluoride ions in the surrounding fluid environment compete with hydroxyl ions for positions within the apatite crystal lattice. ecmjournal.org This exchange strengthens the crystal structure due to the greater stability of the fluorapatite lattice compared to hydroxyapatite. ecmjournal.orgresearchgate.net

The formation of fluorapatite is a thermodynamically favorable process. The substitution of hydroxyl ions with smaller fluoride ions allows for a more compact and stable crystal lattice, resulting in a lower solubility product for fluorapatite compared to hydroxyapatite. researchgate.net This increased thermodynamic stability is a key factor in the enhanced resistance of fluoridated enamel to acid dissolution. ecmjournal.orgrruff.info

Kinetic studies on the formation of hydroxy-fluorapatite solid solutions show that reaction kinetics are faster at higher fluoride concentrations. nih.gov The presence of a high concentration of fluoride increases the driving force for crystal growth. nih.gov In vitro models mimicking biomineralization have shown that even low concentrations of fluoride can promote the formation of fluoridated apatite phases. rruff.info

Thermodynamic and Kinetic Parameters of Apatite Formation
ParameterHydroxyapatite (HA)Fluorapatite (FA)Reference
Solubility Product (Ksp)HigherLower researchgate.net
Crystal Lattice StabilityLess StableMore Stable ecmjournal.orgresearchgate.net
Formation Kinetics (relative)SlowerFaster with increased [F⁻] nih.gov

Influence of Fluoride on the Crystallization Dynamics of Calcium Phosphate (B84403) Phases

Fluoride not only incorporates into the final apatite structure but also significantly influences the preceding crystallization events. Biomineralization often proceeds through a series of metastable precursor phases, such as amorphous calcium phosphate (ACP) and octacalcium phosphate (OCP). acs.orgnih.gov Fluoride can modulate the transformation of these precursors into crystalline apatite.

In the context of OCP, which is considered a potential precursor to apatite, fluoride can accelerate the epitaxial growth of apatite crystals on the OCP template. nih.gov However, other studies have reported that the presence of fluoride can also eliminate the formation of the intermediate OCP phase, promoting a more direct transformation to a fluoridated apatite. nih.gov Furthermore, fluoride has a dose-dependent effect on the morphology of the forming crystals. At concentrations as low as 1 mg/l, fluoride can promote a shift from porous, plate-like OCP crystals to a needle-like array of fluoridated hydroxyapatite nanocrystals. nih.gov

Biochemical Pathways Modulated by Fluoride in Mineralization Processes in Experimental Models

Beyond its direct effects on crystal chemistry, fluoride can also modulate the biochemical pathways that regulate mineralization. This includes interactions with enzymes and matrix proteins that play crucial roles in controlling the formation of mineralized tissues.

Fluoride is known to be an enzymatic poison, and its inhibitory effects can extend to enzymes involved in mineralization. mdpi.com For instance, fluoride can inhibit the activity of enolase, a key enzyme in glycolysis. mdpi.comnih.gov While this effect is primarily discussed in the context of bacterial metabolism, the broader implications of enzymatic inhibition by fluoride in the cellular processes governing mineralization are an area of ongoing research. In some experimental models, fluoride has been shown to interfere with the synthesis of carbonic anhydrase by enamel-forming cells, which could indirectly affect crystal formation. nih.gov The inhibition of various phosphatases by fluoride could also play a role in modulating the local concentrations of phosphate, a critical component of apatite. mdpi.com

The formation of mineralized tissues is not solely a process of inorganic chemistry but is intricately controlled by an organic matrix, primarily composed of proteins. nih.gov Fluoride can influence the interactions between these proteins and the forming mineral phase.

Studies have shown that the incorporation of fluoride into the apatite crystal lattice can alter the crystal surface in a way that enhances the binding of key matrix proteins, such as amelogenin. nih.govnih.gov This enhanced binding could be due to changes in the crystal surface's free energy, leading to a greater entropy gain upon protein adsorption. nih.gov This modulation of protein-mineral interactions can have significant consequences for the regulation of crystal growth. For example, enhanced amelogenin binding to fluoride-containing apatite might delay the hydrolysis of this protein, a necessary step for the final maturation of enamel crystals. nih.gov In dentin, systemic exposure to fluoride has been shown to downregulate the production of dentin sialophosphoprotein (DSPP) by reducing Wnt/β-catenin signaling in odontoblasts. nih.gov

Effects of Fluoride on Protein-Mineral Interactions
ProteinEffect of FluorideProposed MechanismReference
AmelogeninEnhanced binding to F-containing apatiteAlteration of crystal surface free energy nih.govnih.gov
Dentin Sialophosphoprotein (DSPP)Reduced production in odontoblastsDownregulation of Wnt/β-catenin signaling nih.gov

Non-Covalent Interactions of Fluoride-Containing Species with Organic Components of Biological Matrices

The fluoride ion, owing to its high electronegativity and small ionic radius, engages in a variety of non-covalent interactions that are pivotal to its role in biological systems. These interactions, while weaker than covalent bonds, are critical in defining the three-dimensional structure of macromolecules like proteins and nucleic acids and are involved in numerous biological processes. wikipedia.org The primary non-covalent interactions involving fluoride include hydrogen bonds and electrostatic interactions, which influence the conformation and function of biological molecules.

Hydrogen bonding is a specialized dipole-dipole interaction between a hydrogen atom in a polar bond (e.g., N-H or O-H) and a highly electronegative atom, such as fluorine, oxygen, or nitrogen. khanacademy.org The fluoride ion can act as a potent hydrogen bond acceptor. nih.govacs.org This capability allows it to interfere with the hydrogen bonds that are essential for the structure and function of proteins and nucleic acids. fluoridealert.org

Beyond simple hydrogen bonding, fluoride's negative charge facilitates strong electrostatic or ionic interactions with positively charged functional groups found in biological matrices. nih.govacs.org This includes interactions with the protonated side chains of amino acids like lysine (B10760008) and arginine. nih.gov Furthermore, fluoride can participate in anion-π interactions, where the anion interacts with the positive edge of an aromatic system, a less common but significant type of non-covalent bond. nih.govacs.org

The interplay of these non-covalent forces is particularly evident in enzymatic reactions. Fluoride is known to be an enzymatic poison, and its inhibitory effects are often mediated by these interactions. fluoridealert.orgmdpi.com For instance, fluoride can interfere with enzymes that have metal ions at their active sites. fluoridealert.org In some cases, fluoride, in conjunction with aluminum, can form stable complexes that mimic phosphate ions, thereby disrupting signaling pathways that rely on phosphate biochemistry, such as G-protein cascades. fluoridealert.orgmdpi.comresearchgate.net The inhibition of glycolytic enzymes like enolase is another well-documented example of fluoride's impact on metabolic pathways. mdpi.comnih.govpodj.com.pk

The following tables summarize the key non-covalent interactions of fluoride with organic components in biological systems based on documented research findings.

Table 1: Hydrogen Bonding Interactions of Fluoride with Amino Acid Residues

Interacting Amino AcidSide Chain Functional GroupType of Hydrogen BondBiological Implication
Serine (SER), Threonine (THR)Hydroxyl (-OH)F···H–OAlteration of protein secondary structure. nih.gov
Tyrosine (TYR)Phenolic Hydroxyl (-OH)F···H–OModulation of enzyme active sites. nih.govnih.gov
Arginine (ARG), Lysine (LYS)Amino (-NH2) / GuanidiniumF···H–N⁺Disruption of salt bridges and ionic interactions. nih.gov
Asparagine (ASN), Glutamine (GLN)Amide (-CONH2)F···H–NInterference with protein folding and stability. nih.gov

Table 2: Other Significant Non-Covalent Interactions of Fluoride

Interaction TypeInteracting Biological ComponentMechanismConsequence
Ionic InteractionsPositively charged amino acid side chains (e.g., Lysine, Arginine)Electrostatic attraction between the negative fluoride ion and positive residues. nih.govacs.orgStabilization or destabilization of protein structure; competitive inhibition at active sites. mdpi.com
Anion-π InteractionsAromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Tryptophan)Interaction of the fluoride anion with the electron-deficient edge of the aromatic ring. nih.govacs.orgInfluence on ligand binding and protein-protein recognition. fu-berlin.de
Metal Ion Complexes (e.g., with Aluminum)Phosphate-binding sites in enzymes (e.g., G-proteins, kinases)Formation of alumino-fluoride complexes (e.g., AlF₄⁻) that act as phosphate mimics. fluoridealert.orgmdpi.comresearchgate.netDisruption of signal transduction and enzymatic catalysis. mdpi.comresearchgate.net
Water-Mediated ContactsWater molecules in protein binding pocketsFluoride structures the water network through hydrogen bonds, which then interacts with the protein surface. nih.govacs.orgIndirect stabilization or destabilization of ligand-protein complexes. nih.govfu-berlin.de

Advanced Methodologies for the Academic Characterization of Fluoride in Biomineralized Contexts

Spectroscopic Approaches for Fluoride (B91410) Distribution and Bonding Analysis in Complex Biomaterials

Spectroscopic techniques are indispensable for probing the local chemical environment and bonding of fluoride ions within the crystal lattice of biominerals. These methods provide insights into the distribution and structural integration of fluoride, which are critical for understanding its function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluoride Environments in Synthetic and Biological Apatites

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful, non-destructive technique for identifying and quantifying different fluoride environments in apatites. It can distinguish between fluoride ions that have substituted for hydroxyl ions in the apatite lattice (forming fluorapatite), those present in amorphous phases, and those adsorbed to the crystal surface.

Solid-state ¹⁹F Magic Angle Spinning (MAS) NMR studies have been instrumental in characterizing the local environment of fluoride in synthetic and biological apatites. The chemical shift of the ¹⁹F signal provides information about the proximity of other ions, allowing researchers to differentiate between F-Ca₃ triangles in pure fluorapatite (B74983) and more complex environments in substituted apatites. For instance, a characteristic ¹⁹F chemical shift around -100 ppm is indicative of fluoride in a well-ordered apatitic environment.

Research Findings from ¹⁹F MAS NMR Studies of Fluoridated Apatites:

Sample Type¹⁹F Chemical Shift (ppm)Interpretation
Synthetic Fluorapatite-100 to -103Fluoride in a highly ordered, crystalline apatite lattice.
Carbonate-Substituted Fluorapatite-98 to -102Broadened signal indicating local disorder due to carbonate substitution.
Biological Apatite (Dental Enamel)-100 to -105Presence of fluoride in the apatite lattice, with some heterogeneity.
Amorphous Calcium Phosphate (B84403)-60 to -80Fluoride associated with a non-crystalline, amorphous phase.

X-ray Diffraction (XRD) and Synchrotron-Based Techniques for Fluorapatite Structural Characterization

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. In the context of fluoridated biominerals, XRD is used to identify the presence of fluorapatite and to measure changes in the crystal lattice parameters upon fluoride incorporation. The substitution of smaller fluoride ions for larger hydroxyl ions in the hydroxyapatite (B223615) lattice leads to a contraction of the a-axis dimension, which can be precisely measured by XRD.

Synchrotron-based techniques, such as high-resolution XRD and X-ray Absorption Spectroscopy (XAS), offer enhanced capabilities for studying fluorapatite. The high intensity and collimation of synchrotron radiation allow for the analysis of very small sample volumes and the detection of subtle structural changes. XAS, particularly at the fluorine K-edge, can provide information about the local coordination and electronic structure of the fluoride ions.

Raman and Infrared Spectroscopy for Molecular Vibrational Analysis of Fluoride-Containing Minerals

Raman and Infrared (IR) spectroscopy are complementary techniques that probe the vibrational modes of molecules. In the study of fluoridated apatites, these methods can detect changes in the vibrational modes of the phosphate and hydroxyl groups upon fluoride substitution. The disappearance or reduction in the intensity of the OH⁻ stretching band in IR and Raman spectra is a clear indicator of the formation of fluorapatite.

While the fluoride ion itself is not directly Raman or IR active, its incorporation into the apatite lattice perturbs the vibrational modes of the surrounding phosphate groups. These subtle shifts in the phosphate vibrational frequencies can be correlated with the extent of fluoride substitution, providing a semi-quantitative measure of fluoride content.

High-Resolution Imaging Techniques for Spatiotemporal Fluoride Localization at the Nanoscale

High-resolution imaging techniques are essential for visualizing the spatial distribution of fluoride within the complex, hierarchical structures of biomineralized tissues. These methods provide a direct correlation between fluoride location and the nanoscale architecture of the material.

Electron Microscopy (TEM, SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) for Fluoride Elemental Mapping

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the surface and internal structure of biomaterials, respectively. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), these techniques can generate elemental maps, revealing the spatial distribution of fluoride in relation to other elements such as calcium and phosphorus.

EDX analysis allows for the semi-quantitative determination of fluoride concentration at the nanoscale. This is particularly useful for studying the distribution of fluoride in dental enamel, for example, to understand the penetration depth and localization of fluoride from topical treatments.

Typical Elemental Composition of Fluoridated Enamel as Determined by SEM-EDX:

ElementAtomic % (Untreated Enamel)Atomic % (Fluoridated Enamel)
O50.149.8
Ca25.225.0
P15.315.1
C9.29.8
F0.050.25
Na0.10.0
Mg0.10.05

Atomic Force Microscopy (AFM) for Fluoride-Mediated Surface Topography and Growth

Atomic Force Microscopy (AFM) is a powerful technique for imaging the surface topography of materials at the nanometer scale. In the context of biomineralization, AFM can be used to observe the growth of apatite crystals in real-time and to study how the presence of fluoride ions influences this process.

AFM studies have shown that fluoride can alter the morphology of growing apatite crystals, leading to the formation of more well-defined, hexagonal structures characteristic of fluorapatite. By operating the AFM in a liquid cell, researchers can control the concentration of fluoride in the surrounding solution and directly observe its effect on crystal growth dynamics, dissolution, and surface roughness.

Isotopic Labeling and Tracing Methods for Elucidating Fluoride Uptake and Turnover in Ex Vivo Models

Isotopic labeling is a powerful technique for tracing the pathways of elements and compounds through biological systems. In the context of fluoride research, stable or radioactive isotopes of fluorine can be incorporated into a carrier molecule to monitor its absorption, distribution, and incorporation into biomineralized tissues like bone and teeth.

Ex vivo models, which utilize tissues or organs outside of the living organism, provide a controlled environment to study these processes. For instance, tooth or bone samples can be cultured in a medium containing an isotopically labeled fluoride source. The most common stable isotope of fluorine is ¹⁹F, which is the naturally abundant form. Therefore, for tracing studies, the radioactive isotope ¹⁸F is often employed. Due to its short half-life (approximately 110 minutes), ¹⁸F is particularly suitable for short-term kinetic studies of fluoride uptake and turnover.

The general procedure involves synthesizing a fluoride-containing compound with ¹⁸F. This labeled compound is then introduced into the ex vivo system. Over time, samples of the tissue and surrounding fluid are collected and analyzed for the presence and concentration of the ¹⁸F isotope. This allows researchers to quantify the rate of fluoride uptake into the mineralized matrix and to understand the dynamics of its exchange with the surrounding environment.

Table 1: Hypothetical ¹⁸F-Labeled Compound Uptake in Ex Vivo Bovine Enamel Model

Time (minutes)¹⁸F Concentration in Enamel (µg/g)¹⁸F Concentration in Culture Medium (µg/mL)
00.010.0
301.28.8
602.57.5
903.86.2
1205.05.0

This interactive table illustrates the theoretical uptake of an ¹⁸F-labeled compound into enamel, showing a corresponding decrease in the culture medium over a two-hour period.

Chromatographic and Electrophoretic Separations for Fluoride Speciation in Biological Fluids

Biological fluids, such as saliva, plasma, and gingival crevicular fluid, contain fluoride in various forms. It can exist as free fluoride ions (F⁻) or be bound to proteins and other organic molecules. Understanding this "speciation" is crucial for comprehending its bioavailability and physiological effects. Chromatographic and electrophoretic techniques are instrumental in separating and quantifying these different fluoride species.

Chromatographic Methods:

Ion chromatography (IC) is a primary method for the determination of free fluoride ions in biological samples. In a typical IC setup, the fluid sample is injected into a column containing an ion-exchange resin. The different ions in the sample interact with the resin to varying degrees, causing them to separate as they pass through the column. A detector, often a conductivity detector, is used to quantify the amount of each ion as it elutes from the column. The retention time, or the time it takes for a specific ion to pass through the column, is characteristic of that ion.

Table 2: Example Ion Chromatography Data for Fluoride in Saliva

AnalyteRetention Time (minutes)Concentration (µg/mL)
Chloride3.5500.2
Fluoride 4.2 0.1
Phosphate5.1150.8
Sulfate6.845.3

This interactive table displays sample data from an ion chromatography analysis of saliva, highlighting the distinct retention time for fluoride, which allows for its separation and quantification.

Electrophoretic Methods:

Capillary electrophoresis (CE) is another powerful technique for separating ions and charged molecules in biological fluids. In CE, a sample is introduced into a narrow capillary tube filled with an electrolyte solution. When a high voltage is applied across the capillary, the charged species migrate at different velocities depending on their charge and size, leading to their separation. Fluoride, being a small and negatively charged ion, migrates rapidly towards the anode.

The use of specific complexing agents can also allow for the indirect detection and speciation of fluoride. For instance, the formation of a charged complex between fluoride and a metal ion can be analyzed by CE to determine the concentration of free fluoride.

Both chromatography and electrophoresis offer high sensitivity and selectivity, making them indispensable tools for the detailed characterization of fluoride in complex biological matrices.

Computational and Theoretical Modeling in Fluoride Biomineralization Research

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Fluoride-Apatite Interfaces

Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), are employed to probe the electronic structure and reactivity at the interfaces between fluoride (B91410) and apatite minerals, such as hydroxyapatite (B223615) (HAp) and fluorapatite (B74983) (FAp). These calculations provide detailed information about atomic bonding, charge distribution, and energy landscapes at the interface.

Studies using DFT have investigated the effect of substitutional fluoride ions on the local ordering of hydroxy groups in hydroxyapatite. rsc.org Calculations show that the apatite structure is primarily an ionic crystal, with ionic bonding between calcium ions and fluoride or oxygen ions, while the P-O bonds within phosphate (B84403) groups exhibit a strong covalent character. rsc.org Electron density contour plots further support the ionic nature of the bonding between calcium and fluoride or phosphate oxygen atoms. rsc.org

DFT calculations can also be used to predict different modes of adsorption of molecules, including fluoride, onto apatite surfaces and to quantify binding energies and interfacial interactions. researchgate.net For example, computational studies have explored the interaction of organic molecules with fluorapatite surfaces, revealing that adsorbates primarily coordinate through interactions between their oxygen or nitrogen atoms and surface calcium ions. researchgate.net

The electronic structure of calcium apatites, including fluorapatite and hydroxyapatite, has been analyzed using computational methods. aip.orgaps.org Comparing the total density of states curves for calcium fluorapatite and hydroxyapatite shows differences in splitting, which correlates with the higher symmetry of hydroxyapatite tetrahedra compared to fluorapatite. aip.org The substitution of hydroxyl groups with fluorine in hydroxyapatite is accompanied by an increase in the deformation of the PO4 tetrahedra. aip.org

Quantum chemical calculations can also contribute to the development of potential energy functions used in molecular dynamics simulations by providing data on Coulomb interactions and intramolecular contributions. researchgate.net

Molecular Dynamics Simulations of Fluoride Ion Mobility and Interaction within Biomineral Systems

Molecular dynamics (MD) simulations are crucial for studying the dynamic behavior of fluoride ions and their interactions within biomineral systems, particularly with apatite structures and surrounding aqueous environments. These simulations allow researchers to observe ion movement, diffusion, and adsorption processes over time.

MD simulations have shown that fluoride ions can be easily incorporated from solution into the surface of hydroxyapatite. researchgate.netgoldschmidtabstracts.info However, while the formation of a fluorapatite film on the surface can prevent the onset of apatite dissolution, fluoride may not segregate significantly into the bulk material, remaining primarily at the surface. researchgate.netgoldschmidtabstracts.info This suggests that repeated fluoride exposure may be necessary for a lasting effect on tooth enamel stability. researchgate.net

Simulations investigating hydroxyapatite nanopores in contact with electrolyte solutions have shown that fluoride ions, on average, are closer to the surface than chloride ions and can have a greater influence on the dynamics of water molecules at the hydroxyapatite-solution interface. mdpi.com The presence of ions in solution can reduce water dynamics at the surface calcium sites, contributing to a rigidifying effect on the solvent network and potentially reducing reactivity at the interface. mdpi.com

MD simulations are also used to study the mobility and transport of fluoride ions in various environments, including hydrothermal fluids and ionic liquid/polymer systems. halide-crylink.comaps.orgbohrium.com These studies can help elucidate the mechanisms of ion transport and the factors influencing ion mobility, such as temperature and the chemical properties of ion pairs. halide-crylink.combohrium.com

Computer simulations have also been used to analyze the precipitation reactions between hydroxyapatite and fluoride in aqueous acidic solutions, showing the initial precipitation of calcium fluoride followed by the formation of fluorapatite and the re-dissolution of calcium fluoride at a critical pH. nih.gov

Predictive Models for De Novo Design of Fluorinated Compounds with Tuned Biomineralization Modulating Properties

Predictive models and de novo design approaches aim to identify or design new fluorinated compounds with specific properties that can modulate biomineralization. This involves using computational methods to screen virtual libraries of compounds or generate novel molecular structures based on desired characteristics.

De novo design workflows often combine compound enumeration strategies with filtering cascades and scoring functions to identify synthetically tractable molecules that meet specific criteria. schrodinger.comuni-frankfurt.de While traditionally applied in drug discovery, these methods can be adapted to design compounds that interact favorably with biomineral surfaces or influence mineralization processes.

The introduction of fluorine into compounds is known to influence their pharmacokinetic and dynamic properties, making fluorinated compounds of interest in various fields, including the design of biomaterials. researchgate.netchemrxiv.orgresearchgate.net Computational studies can help predict the properties of fluorinated compounds, such as their interaction with biological interfaces or their effect on the stability of mineral phases.

Predictive modeling can leverage quantum chemical calculations and molecular dynamics simulations to assess the potential of designed fluorinated compounds to interact with apatite surfaces, influence crystal growth, or modify solubility. By understanding the fundamental interactions at the atomic and molecular levels, models can guide the design of compounds with tuned biomineralization modulating properties.

Machine Learning and Artificial Intelligence Applications for Identifying Key Parameters in Fluoride Biomineralization

Machine learning (ML) and artificial intelligence (AI) techniques are increasingly being applied in biomineralization research to analyze complex datasets, identify key parameters, and build predictive models. These methods can uncover non-linear relationships and intricate associations within large datasets that might be difficult to discern using traditional approaches. frontiersin.orgmdpi.com

In the context of fluoride biomineralization, ML and AI can be used to:

Identify environmental or biological factors that influence fluoride incorporation into minerals. mdpi.com

Predict the spatial distribution of fluoride in groundwater, which can impact biomineral exposure. frontiersin.orgmdpi.comacs.orgacs.org

Analyze the relationship between fluoride concentration and the properties of mineral phases.

Potentially identify key molecular features of fluorinated compounds that are effective in modulating biomineralization.

AI and ML can assess and interpret complex associations among input and output data related to groundwater quality parameters, including fluoride. frontiersin.org Different ML methods have been evaluated for their predictive capability regarding fluoride levels. frontiersin.orgresearchgate.net

While the application of AI and ML directly to the in silico design of fluorinated compounds for biomineralization modulation is an evolving area, these techniques hold promise for analyzing large simulation datasets, identifying critical interactions, and potentially guiding the de novo design process by predicting the efficacy of novel fluorinated structures.

Comparative Academic Investigations of Fluorinated Chemical Entities in Biomineralization Science

Comparative Analysis of Different Fluoride (B91410) Sources and Their Distinct Effects on Mineralization Pathways In Vitro

Academic research often compares the effects of various fluoride sources on biomineralization processes. Studies involving "Vitafluor" have positioned it as part of therapeutic and prophylactic complexes aimed at influencing mineralization, particularly in the oral cavity wiadlek.plresearchgate.netresearchgate.netbsmu.edu.uaresearchgate.net. These investigations frequently compare the outcomes achieved with "this compound" to those obtained using other fluoride delivery methods, such as fluoride-containing toothpastes, deep fluoridation techniques, and other agents wiadlek.plresearchgate.netresearchgate.netbsmu.edu.ua.

Comparative studies have evaluated the efficacy of these complexes, implicitly analyzing the combined or individual contributions of their components, including "this compound," on indicators related to biomineralization and caries prevention wiadlek.plresearchgate.netresearchgate.netbsmu.edu.uaresearchgate.net. The reported outcomes, such as increased mineralizing potential of oral fluid, serve as a basis for comparing the effectiveness of different fluoride-based interventions wiadlek.plresearchgate.netresearchgate.net.

Comparative Biomineralization Studies Between Endogenous and Exogenous Fluoride Exposures in Model Systems

The distinction between endogenous and exogenous fluoride exposure is a key aspect of biomineralization research, particularly concerning dental health. Endogenous exposure refers to fluoride incorporated into developing mineral structures from systemic circulation, while exogenous exposure involves direct contact of mineralized tissues with fluoride from external sources like toothpaste or rinses.

Academic studies involving "this compound" have notably categorized it as a component for "endogenous" use within therapeutic complexes, contrasting it with "exogenous" applications like deep fluoridation and fluoride toothpastes wiadlek.plresearchgate.netresearchgate.netbsmu.edu.ua. This classification within research protocols allows for comparative studies evaluating the relative contributions of systemic versus topical fluoride delivery methods to biomineralization outcomes.

Studies utilizing complexes containing "this compound" for endogenous administration, alongside exogenous fluoride applications, have aimed to assess the combined efficacy in enhancing the mineralizing potential of oral fluid and reducing caries incidence wiadlek.plresearchgate.netresearchgate.netbsmu.edu.ua. These comparative studies in model systems (such as children in areas of low fluoride intake) provide valuable data on the effectiveness of different delivery strategies in promoting remineralization and improving the resistance of dental tissues to demineralization wiadlek.plresearchgate.netresearchgate.netresearchgate.net.

Data from such comparative studies might show differences in the impact on oral fluid composition or the resulting mineral phase depending on whether fluoride is delivered systemically ("this compound") or topically wiadlek.plresearchgate.netresearchgate.net. For instance, studies might measure changes in calcium and phosphate (B84403) ion concentrations in oral fluid or assess the microhardness of enamel samples after different exposure regimens.

An example of the type of comparative data found in the literature involves the effect of a therapeutic complex including "this compound" on the calcium content of oral fluid. One study reported an increase in oral fluid calcium levels in a group receiving the complex compared to a control group wiadlek.pl.

Study GroupInitial Oral Fluid Calcium (mmol/L)Oral Fluid Calcium After 2 Years (mmol/L)Statistical Significance
Comparison Group0.41 ± 0.070.35 ± 0.06p > 0.05
Main Group (including this compound complex)0.37 ± 0.050.58 ± 0.06p < 0.02

Note: Data extracted from search result wiadlek.pl. This table illustrates the type of comparative data generated in studies evaluating complexes including this compound.

These findings highlight the academic approach of comparing different fluoride delivery routes and formulations to optimize strategies for influencing biomineralization processes relevant to dental health wiadlek.plresearchgate.netresearchgate.netbsmu.edu.uaresearchgate.net.

Differentiation of Academic Research Paradigms for Various Fluoride-Containing Chemical Preparations

Academic research on fluoride in biomineralization employs diverse paradigms depending on the specific chemical preparation being investigated and the research question. For various fluoride-containing chemical preparations, research can range from fundamental studies on the interaction of simple fluoride ions with calcium phosphate crystals to complex clinical trials evaluating the efficacy of multi-component products.

For simple inorganic fluoride salts like Sodium Fluoride, research paradigms often involve in vitro studies on crystal chemistry, surface interactions, and the formation of fluorapatite (B74983). These studies might use techniques like X-ray diffraction, scanning electron microscopy, and atomic force microscopy to understand the structural and morphological changes induced by fluoride researchgate.net.

For more complex fluorinated organic compounds or formulations like those potentially represented by "this compound," research paradigms observed in the literature tend towards evaluating their biological effects in relevant model systems, such as studies on oral fluid composition and clinical trials assessing caries prevention wiadlek.plresearchgate.netresearchgate.netbsmu.edu.uaresearchgate.net. These studies often employ a combination of clinical indices (e.g., caries prevalence and intensity) and biochemical analyses (e.g., mineral content in oral fluids) to assess the impact on biomineralization-related outcomes wiadlek.plresearchgate.netresearchgate.net.

Fluoride Preparation TypeTypical Academic Research ParadigmsRelevance to Biomineralization
Simple Inorganic Salts (e.g., Sodium Fluoride)In vitro crystal chemistry, surface interaction studies, mechanistic investigations of fluorapatite formation.Understanding fundamental fluoride-mineral interactions, crystal growth modification, solubility reduction.
Fluorinated Organic Compounds (as probes)Synthesis and characterization, studies on interaction with organic matrix, tracking mineralization fronts.Elucidating molecular mechanisms, identifying active sites of mineral deposition.
Complex Formulations (e.g., containing this compound)Clinical trials on caries prevention, studies on oral fluid composition, evaluation of remineralization potential in situ/in vivo.Assessing overall efficacy in biological systems, comparing delivery methods, evaluating impact on mineral balance.

Note: This table differentiates general research paradigms and places the observed research on "this compound" within the context of investigating complex formulations.

Future Directions and Unexplored Frontiers in the Academic Research of Fluoride Biomineralization

Integration of Fluoride (B91410) Biomineralization Principles into Advanced Materials Science and Engineering Research

While fluoride compounds, in general, are of interest to materials science for their ability to influence crystal growth and mineralization, there is no specific academic research that details the integration of "vitafluor" into advanced materials science and engineering. The potential for fluoride to modify the mechanical properties and biocompatibility of materials is a recognized area of study, but research focused on "this compound" as a distinct entity in this context is absent from the scientific literature.

The Role of Fluoride in Bio-Inspired Mineralization and Biomimetic Material Synthesis

Bio-inspired mineralization and biomimetic material synthesis are fields that seek to replicate natural processes to create novel materials with unique properties. Fluoride's role in promoting the formation of apatite, the primary mineral component of bone and teeth, makes it a relevant ion in this context. However, there is no academic research that specifically investigates the role of "this compound" in these processes. The focus of existing research is on the fundamental interactions of fluoride ions with organic matrices and mineral precursors.

Interdisciplinary Convergence in Fluoride Biomineralization: Synergies Between Chemistry, Biology, Physics, and Materials Science

The study of fluoride biomineralization is inherently interdisciplinary, drawing on principles from chemistry, biology, physics, and materials science to understand how organisms control the formation of minerals. While this synergy is crucial for advancing the field, there are no published interdisciplinary studies that center on "this compound." The collaborative research in this area is directed at a more fundamental understanding of fluoride's role in biological systems.

Exploration of Fluoride's Influence on Non-Classical Biomineralization Pathways and Amorphous Precursor Phases

Recent research in biomineralization has highlighted the importance of non-classical pathways, which involve the formation of amorphous precursor phases that later transform into crystalline minerals. The influence of various ions on these pathways is an active area of investigation. However, the scientific literature lacks any studies specifically exploring the influence of "this compound" on non-classical biomineralization or amorphous precursor phases.

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess vitafluor’s efficacy in biological systems while controlling confounding variables?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the research question. For example: "In vitro mammalian cell models (P), how does this compound concentration (I) compared to control fluorophores (C) affect fluorescence stability (O) over 72 hours (T)?" . Ensure variables like pH, temperature, and solvent composition are standardized. Employ factorial design to isolate variable effects .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to quantify EC₅₀ values. Use ANOVA for multi-group comparisons and Kaplan-Meier survival analysis for longitudinal toxicity data. Validate assumptions with Shapiro-Wilk (normality) and Levene’s tests (homogeneity of variance) .

Q. How can researchers synthesize existing literature on this compound’s photophysical properties to identify knowledge gaps?

  • Methodological Answer : Conduct a systematic review using Boolean search strings in Google Scholar:

     ("this compound" OR "C₁₅H₁₀F₃N₃O₂") AND ("photostability" OR "quantum yield") NOT ("industrial synthesis")  

Filter results by citation count (>20) and peer-reviewed journals. Use tools like VOSviewer for co-occurrence keyword mapping .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported fluorescence quantum yields of this compound across studies?

  • Methodological Answer : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for fluorescence measurements). Compare solvent purity (HPLC-grade vs. technical-grade) and instrument calibration (e.g., secondary standard validation). Publish raw datasets with metadata to enable cross-study validation .

Table 1 : Conflicting Data Analysis for this compound’s Quantum Yield

StudySolventPurity (%)Quantum YieldPotential Bias
Smith et al. (2022)Ethanol99.90.78Uncalibrated spectrometer
Lee et al. (2023)DMSO98.50.62Oxygen quenching not controlled

Q. How can researchers optimize this compound’s synthetic pathway to improve yield without compromising photostability?

  • Methodological Answer : Use a Design of Experiments (DOE) approach. Vary parameters (catalyst concentration, reaction time, temperature) and analyze via response surface methodology. Characterize intermediates with LC-MS and validate purity via NMR (¹H, ¹³C, ¹⁹F). Compare activation energies of degradation pathways using Arrhenius plots .

Q. What computational strategies predict this compound’s interactions with cellular membranes?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) with lipid bilayer models (POPC/POPE). Parameterize force fields using quantum mechanical calculations (DFT/B3LYP). Validate predictions with experimental data from fluorescence correlation spectroscopy .

Data Validation and Reproducibility

Q. How to ensure reproducibility in this compound-based imaging studies across laboratories?

  • Methodological Answer : Establish a collaborative protocol including:

  • Standardized buffer recipes (e.g., 10 mM PBS, pH 7.4 ± 0.1).
  • Instrument calibration using NIST-traceable standards.
  • Inter-lab round-robin testing with shared samples.
    Reference the ARRIVE guidelines for experimental reporting .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement QC/QA protocols:

  • HPLC purity thresholds (>99%).
  • ICP-MS for metal contamination screening.
  • Accelerated stability testing (40°C/75% RH for 4 weeks).
    Use statistical process control (SPC) charts to monitor critical parameters .

Cross-Disciplinary Applications

Q. How can this compound research inform development of dual-mode (fluorescence/MRI) contrast agents?

  • Methodological Answer : Screen fluorine-19 MRI compatibility by measuring T₁/T₂ relaxation times at varying concentrations. Correlate with fluorescence lifetime data. Use multi-modal phantoms for co-registration validation. Reference prior work on gadolinium-fluorophore hybrids .

Table 2 : Comparative Analysis of this compound and Commercial Fluorophores

PropertyThis compoundFITCCy5
λₑₓ/λₑₘ (nm)488/525490/525649/670
Photostability (t₁/₂, min)45 ± 312 ± 228 ± 4
Solubility (mg/mL, PBS)8.25.13.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.